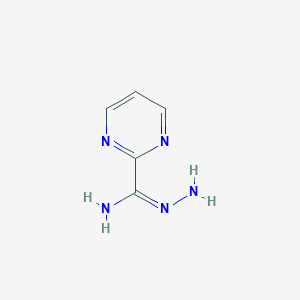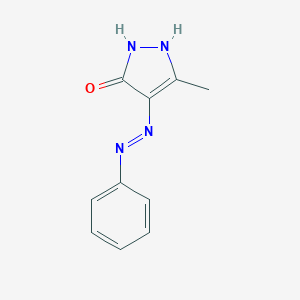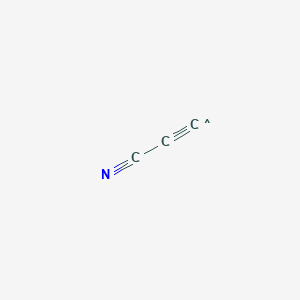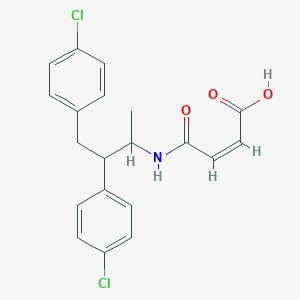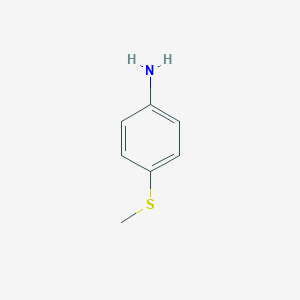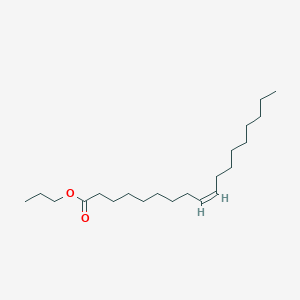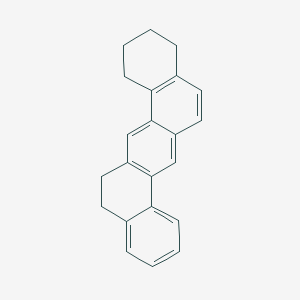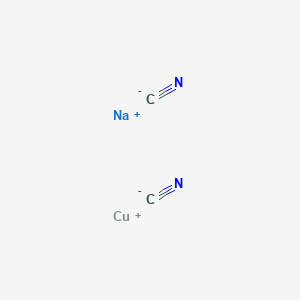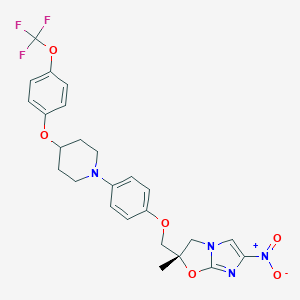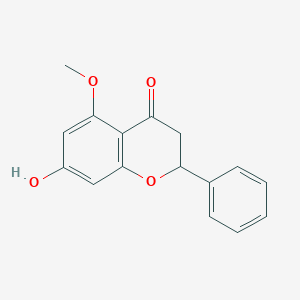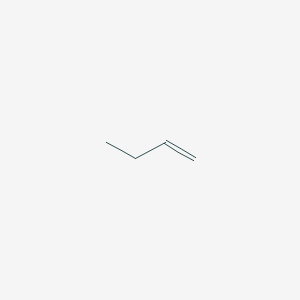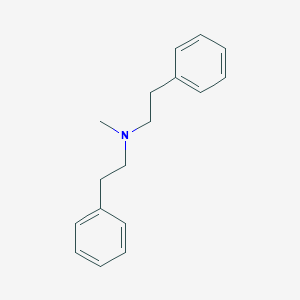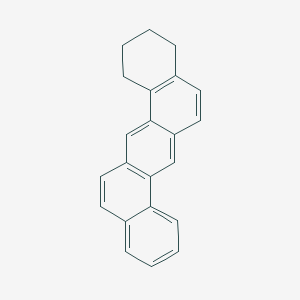
DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenz(a,h)anthracene, 1,2,3,4-tetrahydro- (abbreviated as DBT) is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment. It is a known carcinogen and mutagen that can have detrimental effects on human health.
Mécanisme D'action
The mechanism of action of DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- is not fully understood, but it is believed to be similar to other PAHs. DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- can be metabolized by enzymes in the body to form reactive intermediates, such as epoxides and diol epoxides, which can bind to DNA and cause mutations. DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- can also induce oxidative stress and inflammation, which can contribute to the development of cancer.
Effets Biochimiques Et Physiologiques
DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- has been shown to have a variety of biochemical and physiological effects. It can induce DNA damage, oxidative stress, and inflammation. DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- exposure has also been associated with changes in gene expression and alterations in cell signaling pathways. DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- has been shown to be carcinogenic and mutagenic in animal studies, and it is believed to have similar effects on humans.
Avantages Et Limitations Des Expériences En Laboratoire
DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- has several advantages as a model compound for studying the effects of PAHs. It is a well-characterized compound that is readily available and relatively inexpensive. DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- has also been shown to be a potent carcinogen and mutagen in animal studies, making it a useful tool for investigating the mechanisms of PAH-induced carcinogenesis and mutagenesis. However, there are also limitations to using DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- in lab experiments. DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- is a highly toxic compound that requires special handling and disposal procedures. It also has limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- and other PAHs. One area of research is the development of new methods for synthesizing and analyzing PAHs. Another area of research is the investigation of the effects of low-dose, long-term exposure to PAHs on human health. Additionally, there is a need for research on the potential health effects of PAHs in combination with other environmental pollutants. Finally, there is a need for research on the development of new strategies for preventing and mitigating the health effects of PAH exposure.
Méthodes De Synthèse
DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- can be synthesized through a variety of methods, including the catalytic hydrogenation of dibenz(a,h)anthracene (DBA) and the hydrogenation of anthracene in the presence of a palladium catalyst. It can also be synthesized through the reduction of DBA using sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- has been widely used in scientific research to study the effects of PAHs on human health and the environment. It has been used as a model compound to investigate the mechanisms of PAH-induced carcinogenesis and mutagenesis. DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- has also been used to study the effects of PAH exposure on gene expression, DNA damage, and oxidative stress.
Propriétés
Numéro CAS |
153-39-9 |
|---|---|
Nom du produit |
DIBENZ(a,h)ANTHRACENE, 1,2,3,4-TETRAHYDRO- |
Formule moléculaire |
C22H18 |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
8,9,10,11-tetrahydronaphtho[1,2-b]phenanthrene |
InChI |
InChI=1S/C22H18/c1-3-7-19-15(5-1)9-11-17-14-22-18(13-21(17)19)12-10-16-6-2-4-8-20(16)22/h1,3,5,7,9-14H,2,4,6,8H2 |
Clé InChI |
UYKUFJXADUOEKW-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC3=CC4=C(C=CC5=CC=CC=C54)C=C23 |
SMILES canonique |
C1CCC2=C(C1)C=CC3=CC4=C(C=CC5=CC=CC=C54)C=C23 |
Autres numéros CAS |
153-39-9 |
Synonymes |
1,2,3,4-Tetrahydrodibenz[a,h]anthracene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dibenzo[lm,yz]pyranthrene](/img/structure/B85577.png)
